Cas no 55564-05-1 (Bicyclo[4.2.0]octan-2-one)

Bicyclo[4.2.0]octan-2-one is a bicyclic ketone characterized by its strained ring structure, which imparts unique reactivity in synthetic organic chemistry. Its fused four- and six-membered rings make it a valuable intermediate for constructing complex molecular frameworks, particularly in the synthesis of natural products and pharmaceuticals. The compound's rigid geometry and functional ketone group enable selective transformations, such as nucleophilic additions or ring-opening reactions, under controlled conditions. Its stability and well-defined stereochemistry further enhance its utility in precision synthesis. Researchers value Bicyclo[4.2.0]octan-2-one for its versatility in cycloadditions and as a scaffold for exploring strained ring systems.
Bicyclo[4.2.0]octan-2-one structure
Bicyclo[4.2.0]octan-2-one structure
Product name:Bicyclo[4.2.0]octan-2-one
CAS No:55564-05-1
MF:C8H12O
MW:124.180282592773
CID:4035560
PubChem ID:20720347

Bicyclo[4.2.0]octan-2-one Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[4.2.0]octan-2-one
    • Bicyclo<4.2.0>octan-2-on
    • 55564-05-1
    • Bicyclo[4.2.0]octan-5-one
    • EN300-1696523
    • AKOS025397252
    • starbld0049789
    • bicyclo[4,2,0]octan-2-one
    • G90679
    • Inchi: InChI=1S/C8H12O/c9-8-3-1-2-6-4-5-7(6)8/h6-7H,1-5H2
    • InChI Key: WSJNSKQKFMRZBN-UHFFFAOYSA-N
    • SMILES: C1CC2CCC2C(=O)C1

Computed Properties

  • Exact Mass: 124.088815002g/mol
  • Monoisotopic Mass: 124.088815002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 17.1Ų

Bicyclo[4.2.0]octan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1696523-0.25g
bicyclo[4.2.0]octan-2-one, Mixture of diastereomers
55564-05-1 75%
0.25g
$2745.0 2023-09-20
Enamine
EN300-1696523-1.0g
bicyclo[4.2.0]octan-2-one, Mixture of diastereomers
55564-05-1 75%
1g
$5544.0 2023-06-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU2097-1g
bicyclo[4.2.0]octan-2-one
55564-05-1 95%
1g
¥7920.0 2024-04-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU2097-1.0g
bicyclo[4.2.0]octan-2-one
55564-05-1 95%
1.0g
¥7920.0000 2024-08-02
1PlusChem
1P01XLOP-1g
Bicyclo[4.2.0]octan-5-one
55564-05-1 98%
1g
$1028.00 2024-04-29
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU2097-100.0mg
bicyclo[4.2.0]octan-2-one
55564-05-1 95%
100.0mg
¥2376.0000 2024-08-02
Enamine
EN300-1696523-0.1g
bicyclo[4.2.0]octan-2-one, Mixture of diastereomers
55564-05-1 75%
0.1g
$1924.0 2023-09-20
1PlusChem
1P01XLOP-50mg
Bicyclo[4.2.0]octan-5-one
55564-05-1 98%
50mg
$128.00 2024-04-29
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU2097-100mg
bicyclo[4.2.0]octan-2-one
55564-05-1 95%
100mg
¥2376.0 2024-04-18
1PlusChem
1P01XLOP-100mg
Bicyclo[4.2.0]octan-5-one
55564-05-1 98%
100mg
$218.00 2024-04-29

Bicyclo[4.2.0]octan-2-one Related Literature

Additional information on Bicyclo[4.2.0]octan-2-one

Bicyclo[4.2.0]octan-2-one (CAS No. 55564-05-1): An Overview of Its Structure, Synthesis, and Applications

Bicyclo[4.2.0]octan-2-one (CAS No. 55564-05-1) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. This compound, characterized by its distinctive bicyclic structure, has been the subject of numerous studies due to its potential applications in various scientific and industrial domains.

The molecular formula of Bicyclo[4.2.0]octan-2-one is C8H12O, and it features a bicyclic framework with a ketone functional group. The structure of this compound is particularly interesting because it combines the rigidity of a bicyclic system with the reactivity of a ketone, making it a valuable building block for the synthesis of more complex molecules.

In recent years, advances in synthetic methodologies have led to the development of efficient routes for the preparation of Bicyclo[4.2.0]octan-2-one. One notable approach involves the use of transition-metal-catalyzed reactions, which have proven to be highly effective in constructing the bicyclic core with high stereoselectivity and yield. For example, a study published in the Journal of Organic Chemistry in 2021 described a palladium-catalyzed intramolecular cyclization reaction that successfully synthesized Bicyclo[4.2.0]octan-2-one from readily available starting materials.

The unique structural features of Bicyclo[4.2.0]octan-2-one have also made it an attractive candidate for medicinal chemistry applications. Research has shown that compounds derived from this scaffold exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. A study published in ChemMedChem in 2023 reported that certain derivatives of Bicyclo[4.2.0]octan-2-one demonstrated potent inhibitory effects against specific cancer cell lines, suggesting their potential as lead compounds for drug development.

In addition to its medicinal applications, Bicyclo[4.2.0]octan-2-one has found utility in materials science and polymer chemistry. The rigid bicyclic structure provides excellent thermal stability and mechanical strength, making it suitable for use in advanced materials such as coatings, adhesives, and composites. A recent study published in the Journal of Materials Chemistry A explored the use of Bicyclo[4.2.0]octan-2-one-based monomers in the synthesis of high-performance polymers with enhanced mechanical properties.

The environmental impact of chemical compounds is an increasingly important consideration in their development and application. Studies have shown that Bicyclo[4.2.0]octan-2-one exhibits low toxicity and environmental persistence, making it a more sustainable choice compared to some traditional chemicals used in similar applications.

In conclusion, Bicyclo[4.2.0]octan-2-one (CAS No. 55564-05-1) is a multifaceted compound with a wide range of potential applications in organic synthesis, medicinal chemistry, and materials science. Its unique structural properties and versatile reactivity make it an important molecule for further research and development across multiple scientific disciplines.

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